ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-3-27-19(25)22-9-8-13-14(10-22)28-18(15(13)16(20)23)21-17(24)11-4-6-12(26-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRFLCQNYQUIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound known for its diverse biological activities. Its unique thienopyridine structure, characterized by multiple functional groups, contributes to its reactivity and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 348.42 g/mol. The compound features a thieno[2,3-c]pyridine core with a carbamoyl and methoxybenzamido substituent that enhance its lipophilicity and interaction with biological targets.
Research indicates that compounds with similar structures can modulate the activity of specific enzymes and receptors. This compound may influence cellular processes through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It has the potential to bind to various receptors, affecting signal transduction pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of ethyl 3-carbamoyl derivatives. For instance:
- Cell Line Studies : Compounds structurally similar to this compound have shown significant antiproliferative activity against various cancer cell lines. In particular, derivatives have been tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells with notable IC50 values indicating their effectiveness in inhibiting cell growth .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Inhibition Studies : Ethyl 3-carbamoyl derivatives have demonstrated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The zones of inhibition observed in studies suggest that these compounds can effectively combat bacterial infections .
Study on Anticancer Activity
In a recent study published in PubMed, researchers synthesized a series of thienopyridine derivatives and evaluated their biological activity. One derivative showed an IC50 value of 1.1 μM against MCF-7 cells, indicating strong anticancer potential . The study emphasized the importance of structural modifications in enhancing biological activity.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thienopyridine derivatives. Compounds demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with some exhibiting zones of inhibition greater than 14 mm . This suggests that ethyl 3-carbamoyl derivatives could serve as promising candidates for developing new antimicrobial agents.
Research Findings Summary Table
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during amidation to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for carbamoylation to enhance reactivity .
- Purity Monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (DMSO-d₆) to track intermediates and final product .
Advanced Structural Analysis
Q: How can researchers resolve structural ambiguities in this compound, particularly regarding stereochemistry and substituent orientation? A:
- X-ray Crystallography : Resolve absolute configuration and confirm substituent positions (e.g., orientation of the 4-methoxybenzamido group) .
- 2D NMR : Use HSQC and NOESY to assign proton-proton proximities and verify spatial arrangement of the dihydrothienopyridine ring .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and compare with experimental NMR data to validate conformers .
Q. Common Pitfalls :
- Overlapping signals in ¹H NMR due to similar chemical environments (e.g., diastereotopic protons in the tetrahydro ring). Use deuterated solvents and variable-temperature NMR to decouple signals .
Biological Activity Evaluation
Q: What methodologies are recommended for assessing the compound’s anti-inflammatory and antitumor potential? A:
- In Vitro Assays :
- Mechanistic Studies :
Data Interpretation :
Discrepancies in activity across cell lines may arise from differential expression of target proteins. Validate using siRNA knockdown or CRISPR-Cas9 models .
Stability and Degradation Pathways
Q: How does the compound degrade under physiological conditions, and what strategies improve its stability? A:
- Degradation Pathways :
- Stabilization Methods :
Addressing Data Contradictions
Q: How should researchers reconcile conflicting reports on the compound’s efficacy in neurological vs. oncological models? A:
- Contextual Factors :
- Blood-Brain Barrier (BBB) Penetration : Measure logP (e.g., 2.8 via shake-flask method) to assess CNS accessibility. Low BBB penetration may explain weak neurological activity despite in vitro potency .
- Metabolic Differences : Compare hepatic microsomal stability (e.g., rat vs. human) to identify species-specific metabolism .
- Experimental Design :
Comparative Analysis with Analogues
Q: How does the 4-methoxybenzamido substituent influence activity compared to other derivatives (e.g., morpholinosulfonyl or benzothiazole groups)? A:
- Electron-Donating Effects : The 4-methoxy group enhances π-stacking with hydrophobic enzyme pockets (e.g., COX-2), increasing binding affinity compared to electron-withdrawing substituents .
- Bioisosteric Replacement :
Validation : Perform SAR studies with 10–15 analogues, correlating substituent electronic parameters (Hammett σ values) with IC₅₀ data .
Scalability Challenges
Q: What are the key bottlenecks in scaling up synthesis, and how can they be mitigated? A:
- Bottlenecks :
- Low yields (<40%) in the cyclization step due to competing polymerization .
- Chromatography-dependent purification of polar intermediates .
- Solutions :
- Flow Chemistry : Implement continuous flow reactors for cyclization to improve heat transfer and reduce side reactions .
- Crystallization-Driven Purification : Optimize solvent mixtures (e.g., ethanol/water) to isolate intermediates without column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
